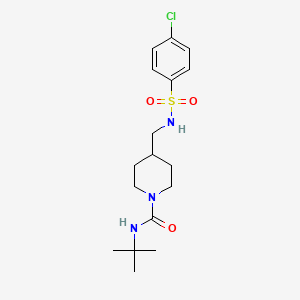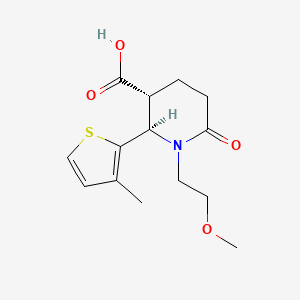![molecular formula C16H17F2NO3 B2355767 Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate CAS No. 2097890-99-6](/img/structure/B2355767.png)
Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate is an organic compound with the CAS number 2097890-99-6. Its unique structure, which includes a difluoro-6-azaspiro[2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Methyl 4-{1,1-difluoro-6-azaspiro[25]octane-6-carbonyl}benzoate are not well-documented
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be susceptible to oxidation reactions, particularly at the benzoate moiety.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: The difluoro-6-azaspiro[2.5]octane moiety may undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions may result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{1,1-difluoro-6-azaspiro[2
Chemistry: Its unique structure makes it a candidate for studying spirocyclic compounds and their reactivity.
Biology: The compound may have biological activity, making it a potential lead compound for drug discovery.
Medicine: Its potential therapeutic applications could include acting as a pharmacophore in the development of new drugs.
Industry: The compound’s properties may make it useful in materials science, particularly in the development of new materials with specific chemical or physical properties
Wirkmechanismus
The mechanism of action of Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate is not well-understood. its structure suggests it may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding. The difluoro-6-azaspiro[2.5]octane moiety may play a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: This compound has been studied for its photoactive properties and may share some chemical reactivity with Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate.
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride: This related compound shares the azaspiro[2.5]octane core and may have similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of the difluoro-6-azaspiro[2.5]octane moiety. This structure may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
methyl 4-(2,2-difluoro-6-azaspiro[2.5]octane-6-carbonyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3/c1-22-14(21)12-4-2-11(3-5-12)13(20)19-8-6-15(7-9-19)10-16(15,17)18/h2-5H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIHYLJESPIUKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC3(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(dicyanomethylene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2355689.png)


![2-(4-Fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2355692.png)
![2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid](/img/structure/B2355694.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2355697.png)




![3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2355702.png)

